Diethyl 2-(2-chloropyrimidin-4-yl)malonate
Overview
Description
Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is a derivative of malonic acid and pyrimidine, featuring a chlorinated pyrimidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate typically involves the reaction of diethyl malonate with 2-chloropyrimidine under basic conditions. One common method includes the use of sodium ethanolate in ethanol, followed by refluxing for 2.5 hours . Another method involves the use of water and lithium chloride in dimethyl sulfoxide at 100°C for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-chloropyrimidin-4-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Sodium Ethanolate in Ethanol: Used for the initial synthesis of the compound.
Lithium Chloride in Dimethyl Sulfoxide: Used for further modifications of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce malonic acid derivatives.
Scientific Research Applications
Diethyl 2-(2-chloropyrimidin-4-yl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-chloropyrimidin-4-yl)malonate largely depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-fluoropyrimidin-4-yl)malonate
- Diethyl 2-(2-bromopyrimidin-4-yl)malonate
- Diethyl 2-(2-iodopyrimidin-4-yl)malonate
Uniqueness
Diethyl 2-(2-chloropyrimidin-4-yl)malonate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those requiring specific substitution patterns on the pyrimidine ring.
Properties
IUPAC Name |
diethyl 2-(2-chloropyrimidin-4-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEOXAINQLLLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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